molecular formula C16H17N3O3S B248377 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine

1-Isonicotinoyl-4-(phenylsulfonyl)piperazine

Cat. No. B248377
M. Wt: 331.4 g/mol
InChI Key: QZJZAODIXGFMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isonicotinoyl-4-(phenylsulfonyl)piperazine, also known as INPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. INPP belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine is not fully understood. However, it is believed that 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine exerts its biological effects through the modulation of various signaling pathways. 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine has also been found to modulate the activity of various neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
1-Isonicotinoyl-4-(phenylsulfonyl)piperazine has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine has also been found to possess anticonvulsant properties and has been investigated for its potential in the treatment of epilepsy. Additionally, 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine has been found to possess neuroprotective properties and has been studied for its potential in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-Isonicotinoyl-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured in vitro and in vivo. However, one limitation of 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, the exact mechanism of action of 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine is not fully understood, which can make it difficult to interpret the results of studies involving 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine.

Future Directions

For the study of 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine include investigating its potential in the treatment of neurodegenerative diseases and developing more potent and selective derivatives.

Synthesis Methods

The synthesis of 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine involves the reaction of piperazine with isonicotinoyl chloride and phenylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain pure 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

1-Isonicotinoyl-4-(phenylsulfonyl)piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 1-Isonicotinoyl-4-(phenylsulfonyl)piperazine has been investigated for its antitumor and antimicrobial activities.

properties

Product Name

1-Isonicotinoyl-4-(phenylsulfonyl)piperazine

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C16H17N3O3S/c20-16(14-6-8-17-9-7-14)18-10-12-19(13-11-18)23(21,22)15-4-2-1-3-5-15/h1-9H,10-13H2

InChI Key

QZJZAODIXGFMQD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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